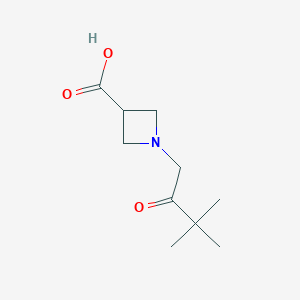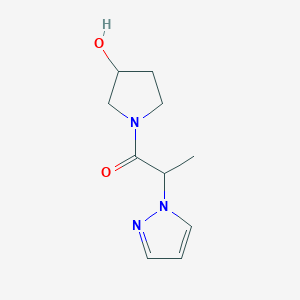
1-(3,3-Dimethyl-2-oxobutyl)azetidin-3-carbonsäure
Übersicht
Beschreibung
1-(3,3-Dimethyl-2-oxobutyl)azetidine-3-carboxylic acid is a chemical compound with a complex structure that includes an azetidine ring, a carboxylic acid group, and a 3,3-dimethyl-2-oxobutyl side chain
Wissenschaftliche Forschungsanwendungen
1-(3,3-Dimethyl-2-oxobutyl)azetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and enzyme functions.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases or conditions.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-Dimethyl-2-oxobutyl)azetidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the azetidine ring. One common method is the cyclization of amino acids or their derivatives under acidic conditions. The 3,3-dimethyl-2-oxobutyl side chain can be introduced through subsequent chemical reactions, such as alkylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,3-Dimethyl-2-oxobutyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The azetidine ring can be reduced to form a different ring structure or to introduce additional functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine nitrogen or the carboxylic acid group can be substituted with different substituents.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction reactions might involve hydrogen gas (H2) in the presence of a metal catalyst.
Substitution reactions can be carried out using nucleophiles like alkyl halides or amines under specific conditions.
Major Products Formed:
Oxidation can yield esters or amides, depending on the reagents used.
Reduction can produce saturated or partially saturated derivatives of the azetidine ring.
Substitution reactions can result in a variety of substituted azetidines or carboxylic acid derivatives.
Wirkmechanismus
The mechanism by which 1-(3,3-Dimethyl-2-oxobutyl)azetidine-3-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can vary widely, depending on the biological system and the desired outcome.
Vergleich Mit ähnlichen Verbindungen
1-(3,3-Dimethyl-2-oxobutyl)azetidine-3-carboxylic acid can be compared to other compounds with similar structures, such as:
Azetidine-3-carboxylic acid: Lacks the 3,3-dimethyl-2-oxobutyl side chain.
3,3-Dimethyl-2-oxobutyl derivatives: May have different functional groups or core structures.
Other azetidine derivatives: Can vary in terms of substituents and functional groups.
Uniqueness: The presence of the 3,3-dimethyl-2-oxobutyl side chain in 1-(3,3-Dimethyl-2-oxobutyl)azetidine-3-carboxylic acid distinguishes it from other azetidine derivatives, potentially leading to unique chemical and biological properties.
Conclusion
1-(3,3-Dimethyl-2-oxobutyl)azetidine-3-carboxylic acid is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new chemical entities and therapeutic agents.
Eigenschaften
IUPAC Name |
1-(3,3-dimethyl-2-oxobutyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)8(12)6-11-4-7(5-11)9(13)14/h7H,4-6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSIMPOGFILOJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1488898.png)
amine](/img/structure/B1488899.png)








![1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1488916.png)
![1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1488917.png)
